1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety with a tetrahydropyrazolo[1,5-a]pyridine ring system
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the tetrahydropyrazolo[1,5-a]pyridine ring: This involves the reaction of hydrazine derivatives with suitable ketones or aldehydes under acidic or basic conditions.
Coupling of the two moieties: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate derivative with the amine-functionalized intermediate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea include:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl)urea: This compound has a similar structure but lacks the tetrahydropyrazolo ring, which may affect its biological activity and chemical reactivity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)urea: This isomeric compound has a different arrangement of the pyrazolo and pyridine rings, leading to distinct properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(17-10-1-2-13-14(8-10)22-9-21-13)18-11-4-6-19-12(7-11)3-5-16-19/h1-3,5,8,11H,4,6-7,9H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGUOOVBBSMEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.